(3-Chloro-4-(piperazin-1-ylmethyl)phenyl)boronic acid
Description
Properties
IUPAC Name |
[3-chloro-4-(piperazin-1-ylmethyl)phenyl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16BClN2O2/c13-11-7-10(12(16)17)2-1-9(11)8-15-5-3-14-4-6-15/h1-2,7,14,16-17H,3-6,8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ONLFVAQXMUGXKE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C=C1)CN2CCNCC2)Cl)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16BClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.52 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Boronic acids, including this compound, are commonly used in suzuki-miyaura cross-coupling reactions. These reactions involve the formation of carbon-carbon bonds, which are fundamental in organic synthesis and drug discovery.
Mode of Action
In Suzuki-Miyaura cross-coupling reactions, (3-Chloro-4-(piperazin-1-ylmethyl)phenyl)boronic acid acts as an organoboron reagent. The boronic acid moiety interacts with a transition metal catalyst, typically palladium, to form a metal-boron complex. This complex then undergoes transmetalation, where the boron-bound organic group is transferred to the metal.
Biochemical Pathways
The compound’s role in suzuki-miyaura cross-coupling suggests it may influence pathways involving the synthesis of complex organic molecules.
Result of Action
The molecular and cellular effects of (3-Chloro-4-(piperazin-1-ylmethyl)phenyl)boronic acid are likely related to its role in Suzuki-Miyaura cross-coupling reactions. By facilitating the formation of carbon-carbon bonds, it may contribute to the synthesis of various organic compounds, including potential drug molecules.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of (3-Chloro-4-(piperazin-1-ylmethyl)phenyl)boronic acid. For instance, the efficiency of Suzuki-Miyaura cross-coupling can be affected by the choice of solvent, the presence of a base, and the temperature. Additionally, the compound’s stability may be influenced by factors such as pH and the presence of diols, which can react with boronic acids.
Biological Activity
(3-Chloro-4-(piperazin-1-ylmethyl)phenyl)boronic acid is an organoboron compound that has attracted attention due to its potential applications in medicinal chemistry, particularly in the development of novel therapeutics. The compound's unique structure, which combines a boronic acid group with a piperazine moiety, allows for versatile interactions with biological targets, making it a candidate for various therapeutic applications.
The mechanism of action of (3-Chloro-4-(piperazin-1-ylmethyl)phenyl)boronic acid is primarily attributed to the reactivity of the boronic acid group, which can form reversible covalent bonds with diols and other nucleophiles. This property is crucial in modulating biological pathways, particularly in cancer therapy and enzyme inhibition. The piperazine component enhances the compound's ability to interact with specific receptors and enzymes, potentially leading to therapeutic effects such as antiproliferative activity.
Biological Activity Overview
Research indicates that boronic acids, including this compound, exhibit significant biological activities:
- Antiproliferative Effects : Studies have shown that derivatives of boronic acids can induce cell cycle arrest and apoptosis in various cancer cell lines. For instance, compounds similar to (3-Chloro-4-(piperazin-1-ylmethyl)phenyl)boronic acid have demonstrated low micromolar IC50 values against cancer cells, indicating potent antiproliferative properties .
- Enzyme Inhibition : The boronic acid group is known to inhibit proteasome activity by binding to the active site of proteasomal enzymes. This mechanism is critical in cancer therapy as it can lead to the accumulation of pro-apoptotic factors within cells .
Anticancer Activity
A study evaluating various phenylboronic acid derivatives found that compounds with structural similarities to (3-Chloro-4-(piperazin-1-ylmethyl)phenyl)boronic acid exhibited significant antiproliferative activity against ovarian cancer cell lines. The mechanism was linked to G2/M phase cell cycle arrest and increased apoptosis rates through caspase activation .
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| 2-Fluoro-6-formylphenylboronic acid | A2780 | 5.2 | Cell cycle arrest |
| 3-Morpholino-5-fluorobenzoxaborole | A2780 | 7.8 | Apoptosis induction |
Inhibition of Inflammatory Pathways
Research has also indicated that certain piperazine derivatives can inhibit nitric oxide synthase (iNOS) and cyclooxygenase (COX-2) expression in macrophages stimulated by LPS. This suggests potential anti-inflammatory properties for compounds containing piperazine and boronic acid functionalities .
Structure-Activity Relationship (SAR)
The structure of (3-Chloro-4-(piperazin-1-ylmethyl)phenyl)boronic acid allows for a favorable structure-activity relationship. Modifications at various positions on the phenyl ring or piperazine moiety can significantly enhance biological activity. For example, substituents at the para position have been shown to increase potency against specific cancer cell lines .
Comparison with Similar Compounds
Structural Modifications in Piperazine-Linked Boronic Acids
The following analogs differ in substituents on the piperazine ring, linker groups, or aryl ring substitutions, which influence their chemical reactivity, solubility, and biological activity:
Reactivity in Cross-Coupling Reactions
- For example, 2-chlorophenyl boronic acid showed poor reactivity in Rh-catalyzed carbometalation reactions compared to fluoro or naphthyl analogs .
- Piperazine-Methyl vs. Piperazine-Ethoxy : The methyl linker in the target compound may provide steric hindrance, whereas ethoxy-linked analogs (e.g., ) could exhibit faster reaction kinetics due to reduced steric bulk .
Solubility and Stability
- Hydrochloride Salts : The hydrochloride derivative () shows improved solubility in aqueous media compared to the free base form of the target compound .
- Boronic Acid Density : Functionalization strategies (e.g., cryogel immobilization) indicate that boronic acid density correlates with ligand accessibility, which is critical for applications in separation or sensing .
Preparation Methods
General Synthetic Strategy
The synthesis of (3-Chloro-4-(piperazin-1-ylmethyl)phenyl)boronic acid typically follows a sequence involving:
- Functionalization of a chlorinated aromatic ring with a piperazin-1-ylmethyl substituent.
- Introduction of the boronic acid group onto the aromatic ring, often via palladium-catalyzed cross-coupling reactions.
- Purification and characterization of the final boronic acid compound.
This approach leverages the reactivity of aryl halides and the versatility of palladium-catalyzed coupling methods such as Suzuki-Miyaura reactions.
Detailed Preparation Steps
Introduction of Piperazin-1-ylmethyl Group
- The chlorinated aromatic precursor, such as 3-chloro-4-(bromomethyl)benzene or related derivatives, undergoes nucleophilic substitution with piperazine.
- This step is often carried out under reflux conditions in solvents like acetonitrile or dimethylformamide (DMF) with a base to facilitate the substitution.
- The reaction yields 3-chloro-4-(piperazin-1-ylmethyl)phenyl intermediates that are key for subsequent functionalization.
Formation of Boronic Acid Functionality
- The boronic acid group is introduced via palladium-catalyzed borylation of aryl halides or triflates.
- Typical reagents include bis(pinacolato)diboron or boronic acid pinacol esters as boron sources.
- Catalysts such as tetrakis(triphenylphosphine)palladium(0) facilitate the coupling under mild to moderate heating (75–80 °C).
- Bases like potassium carbonate are used in aqueous-organic solvent mixtures (e.g., acetonitrile/water) to promote the reaction.
- The reaction is conducted under inert atmosphere (nitrogen or argon) to prevent catalyst degradation.
Purification and Isolation
- After completion, the reaction mixture is cooled and subjected to extraction with organic solvents.
- Purification is typically performed by flash column chromatography using solvent systems such as n-hexane/ethyl acetate mixtures.
- The final product, (3-Chloro-4-(piperazin-1-ylmethyl)phenyl)boronic acid, is obtained as a solid and characterized by NMR, mass spectrometry, and melting point analysis.
Representative Experimental Procedure (Adapted from Literature)
| Step | Reagents and Conditions | Description |
|---|---|---|
| 1 | 3-chloro-4-(bromomethyl)benzene, piperazine, acetonitrile, reflux | Nucleophilic substitution to attach piperazine |
| 2 | Bis(pinacolato)diboron, Pd(PPh3)4 catalyst, K2CO3, acetonitrile/water, 75–80 °C, N2 atmosphere | Palladium-catalyzed borylation to introduce boronic acid precursor |
| 3 | Workup with organic solvents, column chromatography (n-hexane/ethyl acetate) | Purification of the boronic acid compound |
Research Findings and Notes on Preparation
- The palladium-catalyzed Suzuki-Miyaura coupling is a cornerstone for installing the boronic acid group on the aromatic ring, with high regioselectivity and yield.
- Reductive amination or nucleophilic substitution is used to introduce the piperazine moiety.
- The choice of solvents, bases, and catalysts critically affects the reaction efficiency and purity.
- Purification by flash chromatography is standard to isolate the product from side products and unreacted materials.
- The compound's solubility profile necessitates careful formulation for biological assays, often involving co-solvents and stepwise mixing.
Summary Table of Preparation Methods
| Preparation Stage | Method | Key Reagents | Conditions | Notes |
|---|---|---|---|---|
| Piperazine Attachment | Nucleophilic substitution | 3-chloro-4-(bromomethyl)benzene, piperazine | Reflux in acetonitrile or DMF | Base may be used to facilitate substitution |
| Boronic Acid Introduction | Pd-catalyzed borylation (Suzuki-Miyaura) | Bis(pinacolato)diboron, Pd(PPh3)4, K2CO3 | 75–80 °C, inert atmosphere | Aqueous-organic solvent mixture preferred |
| Purification | Flash column chromatography | n-hexane/ethyl acetate | Room temperature | Ensures high purity of final product |
| Formulation | Dissolution in DMSO, dilution with PEG300, Tween 80, corn oil | DMSO, PEG300, Tween 80, corn oil | Stepwise addition with mixing and clarification | Ensures clear solutions for in vivo use |
Q & A
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
